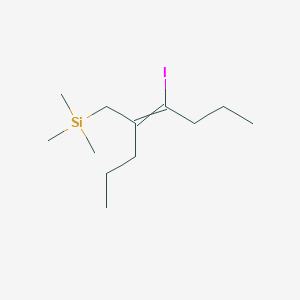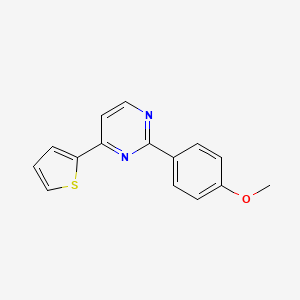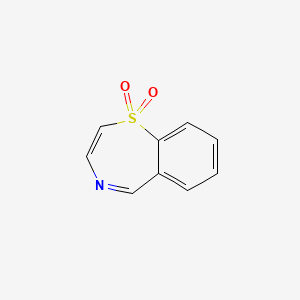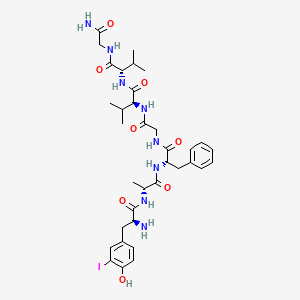
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida es un compuesto peptídico complejo. Se caracteriza por la presencia de yodo en el residuo de tirosina y una secuencia de aminoácidos que incluye tirosina, alanina, fenilalanina, glicina y valina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El átomo de yodo se introduce mediante la yodación del residuo de tirosina utilizando reactivos como el monocloruro de yodo o la N-iodosuccinimida en condiciones suaves.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas de síntesis similares a la síntesis a escala de laboratorio, pero a mayor escala. Esto implica optimizar las condiciones de reacción, los procesos de purificación y garantizar la consistencia y calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El átomo de yodo puede oxidarse para formar derivados de iodotirosina.
Reducción: Las reacciones de reducción pueden eliminar el átomo de yodo, convirtiéndolo de nuevo a tirosina.
Sustitución: El átomo de yodo puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Nucleófilos como los tioles o las aminas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de iodotirosina, mientras que las reacciones de sustitución pueden producir varios análogos de tirosina sustituidos.
Aplicaciones Científicas De Investigación
3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización.
Medicina: Potenciales aplicaciones terapéuticas debido a su capacidad de interactuar con objetivos moleculares específicos.
Industria: Utilizado en el desarrollo de materiales y fármacos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de 3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de yodo en el residuo de tirosina puede desempeñar un papel crucial en estas interacciones, potencialmente alterando la afinidad y especificidad de unión del compuesto. Las vías implicadas pueden incluir cascadas de transducción de señales y mecanismos reguladores en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
3-Iodo-L-tirosina: Un análogo más simple con solo el residuo de tirosina yodado.
L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida: Carece del átomo de yodo pero tiene una secuencia peptídica similar.
L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valil-L-α-asparagina: Otro péptido con una secuencia similar pero diferente composición de aminoácidos.
Singularidad
3-Iodo-L-tirosil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida es único debido a la presencia del átomo de yodo en el residuo de tirosina, lo que puede influir significativamente en su reactividad química y actividad biológica. Esto lo convierte en un compuesto valioso para estudiar los efectos de la yodación en las propiedades y funciones de los péptidos.
Propiedades
Número CAS |
649727-50-4 |
|---|---|
Fórmula molecular |
C35H49IN8O8 |
Peso molecular |
836.7 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1 |
Clave InChI |
ZNTOMFGTODRUBV-AFASLCHUSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
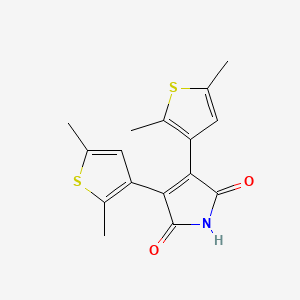
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
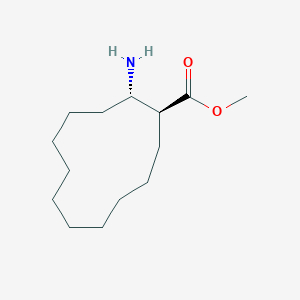
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
